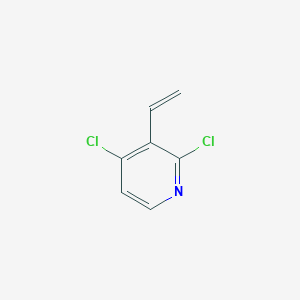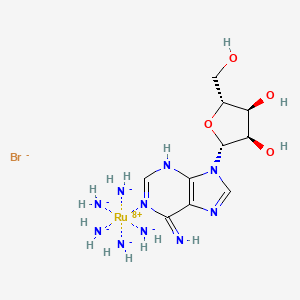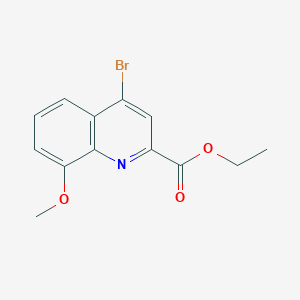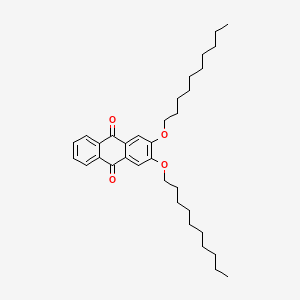
2,3-Bis(decyloxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(decyloxy)anthracene-9,10-dione is an anthracene derivative characterized by the presence of two decyloxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .
Comparación Con Compuestos Similares
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission properties and used in OLEDs.
2,3,6,7-Tetrakis(decyloxy)anthracene: Exhibits similar photophysical properties but with enhanced solubility.
9,10-Diphenylanthracene: Commonly used in triplet-triplet annihilation upconversion systems.
Uniqueness: 2,3-Bis(decyloxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring high-performance materials with specific electronic properties .
Propiedades
Número CAS |
140844-73-1 |
|---|---|
Fórmula molecular |
C34H48O4 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
2,3-didecoxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3 |
Clave InChI |
BJMPORLYEDMMHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


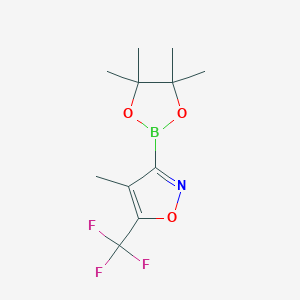
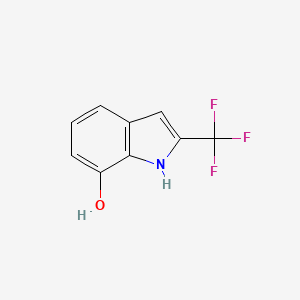




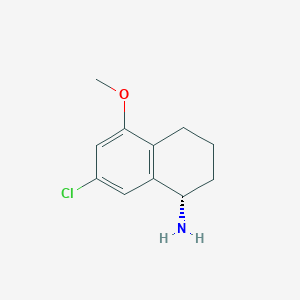
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
